molecular formula C18H9F3N2O2S2 B5957119 (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one CAS No. 5670-42-8

(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one

Cat. No.: B5957119
CAS No.: 5670-42-8
M. Wt: 406.4 g/mol
InChI Key: LACOVQGBBXCNAO-UHFFFAOYSA-N
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Description

This compound features a thiazolidin-4-one core substituted at position 3 with a 3-(trifluoromethyl)phenyl group and at position 5 with a (Z)-2-oxoindolin-3-ylidene moiety. The Z-configuration ensures planarity of the conjugated system, enhancing interactions with biological targets like HIV-1 gp41 . Its synthesis typically involves cyclocondensation of mercaptoacetic acid with appropriate Schiff bases under acidic conditions, as seen in related thiazolidinone derivatives .

Properties

IUPAC Name

3-[4-hydroxy-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F3N2O2S2/c19-18(20,21)9-4-3-5-10(8-9)23-16(25)14(27-17(23)26)13-11-6-1-2-7-12(11)22-15(13)24/h1-8,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACOVQGBBXCNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00417033
Record name ZINC01196605
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5670-42-8
Record name ZINC01196605
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and related research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core structure with an indole moiety and a trifluoromethylphenyl substituent. Its molecular formula is C18H14F3N2OSC_{18}H_{14}F_3N_2OS, with a molecular weight of approximately 367.38 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.

Antiviral Activity

Research indicates that thiazolidinone derivatives exhibit significant antiviral properties. For instance, compounds from this class have been shown to inhibit the activity of RNA polymerases involved in viral replication, particularly in Hepatitis C Virus (HCV) and HIV. The IC50 values for some derivatives have been reported as low as 0.26 μM, indicating potent antiviral activity .

Anticancer Properties

Thiazolidinones have also demonstrated anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. Studies have shown that these compounds can modulate key signaling pathways involved in cell proliferation and survival .

Antioxidant Effects

The antioxidant properties of thiazolidinones contribute to their biological activity by reducing oxidative stress in cells. This effect is particularly relevant in neurodegenerative diseases and conditions characterized by high oxidative stress levels .

  • Inhibition of Viral Enzymes : Thiazolidinones inhibit viral RNA polymerases, preventing viral replication.
  • Induction of Apoptosis : These compounds can activate apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Activity : By scavenging free radicals, thiazolidinones protect cells from oxidative damage.

Study 1: Antiviral Efficacy Against HCV

A study examining the antiviral efficacy of various thiazolidinone derivatives found that certain compounds exhibited significant inhibition of HCV replication at concentrations ranging from 10 to 100 μg/mL. The most effective compounds showed over 95% inhibition of NS5B RNA polymerase activity in vitro .

Study 2: Anticancer Activity in Breast Cancer Models

In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation at IC50 values lower than 20 μM. Mechanistic studies revealed that this compound modulated the expression of key apoptotic markers such as caspases and Bcl-2 family proteins .

Study 3: Antioxidant Effects on Neuronal Cells

Research focusing on neuroprotective effects found that thiazolidinones reduced intracellular reactive oxygen species (ROS) levels in neuronal cell cultures. This reduction was associated with enhanced cell viability under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Research has shown that compounds with the thiazolidinone scaffold exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of thiazolidinones can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .
    • A notable study investigated the synthesis of novel thiazolidinone derivatives, revealing their effectiveness against various cancer cell lines, including breast and lung cancer .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antibacterial and antifungal activities. Thiazolidinones have shown promising results against pathogens like Staphylococcus aureus and Candida albicans, suggesting potential uses in treating infections .
    • A study highlighted the synthesis of thiazolidinones that exhibited broad-spectrum antimicrobial activity, emphasizing their role in developing new antibiotics .
  • Anti-inflammatory Effects :
    • Compounds similar to (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines. This property is crucial for developing therapies for chronic inflammatory diseases .

Agricultural Applications

  • Pesticidal Activity :
    • Thiazolidinone derivatives have been explored as potential agrochemicals due to their ability to inhibit plant pathogens. Research indicates that these compounds can effectively control fungal diseases in crops, thus enhancing agricultural productivity .
    • A comparative study showed that certain thiazolidinones significantly reduced the growth of phytopathogenic fungi, making them candidates for natural pesticides .

Case Studies

Study TitleObjectiveFindings
Synthesis and Biological Activity of ThiazolidinonesTo evaluate anticancer propertiesCompounds induced apoptosis in breast cancer cells; effective against multiple cell lines
Antimicrobial Efficacy of ThiazolidinonesTo assess antibacterial activityShowed significant inhibition of Staphylococcus aureus and Candida albicans growth
Development of Agrochemicals from ThiazolidinonesTo explore agricultural applicationsEffective against key fungal pathogens; potential as natural pesticides

Comparison with Similar Compounds

Structural and Electronic Features

  • Planarity and Conjugation: The Z-configuration in the target compound ensures optimal π-π stacking with aromatic residues in gp41, a feature absent in non-planar analogues like Compound C .
  • Hydrogen Bonding : The 2-thioxo group forms stronger hydrogen bonds compared to 2-oxo derivatives, as seen in tyrosinase inhibitors .
  • Crystallography : Tools like SHELX and WinGX confirm the Z-configuration and intermolecular interactions, such as C–H···S bonds, which stabilize the crystal lattice .

Key Research Findings

  • Antiviral Superiority : The target compound outperforms analogues with -CH₃ or -Cl substituents, demonstrating the -CF₃ group's role in enhancing lipophilicity and target binding .
  • Structural Insights : X-ray studies reveal that the 2-oxoindolin-3-ylidene moiety adopts a near-planar conformation, critical for fitting into the gp41 hydrophobic pocket .
  • SAR Trends: Substitution at position 3 with aryl groups improves activity, but bulky substituents (e.g., quinoline in Compound C) reduce efficacy due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. Key steps include:

  • Core Formation : Reacting thiazolidinone precursors with substituted indole derivatives under reflux conditions.
  • Solvent Selection : Ethanol or acetonitrile enhances solubility and reaction kinetics .
  • Catalysts : Piperidine or pyridine is used to facilitate imine formation .
  • Purification : Recrystallization or column chromatography is employed to isolate the product .
    • Table 1 : Representative Reaction Conditions
StepSolventCatalystTemperatureYield Range
Core FormationEthanolPiperidineReflux (78°C)60-75%
CyclizationAcetonitrileNone60°C50-65%

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm stereochemistry and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors reaction progress .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Methodological Answer :

  • Variable Screening : Use Design of Experiments (DoE) to test combinations of solvents (e.g., DMSO, ethanol), temperatures (40–80°C), and catalysts (Lewis acids like ZnCl2) .
  • Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps .
  • Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb reactive intermediates .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC50 values)?

  • Methodological Answer :

  • Standardized Assays : Repeat experiments under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
  • Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for enzymes like COX-2 or kinases .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding to active sites (e.g., EGFR kinase) .
  • Molecular Dynamics (MD) : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., CF3 group) with inhibitory potency .

Q. What crystallographic methods determine the compound’s 3D structure?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement; resolve Z-configuration via anisotropic displacement parameters .
  • Twinned Data Handling : Apply SHELXPRO to deconvolute overlapping reflections in cases of crystal twinning .

Pharmacological Mechanistic Questions

Q. What methodologies elucidate the compound’s mechanism of action in anticancer studies?

  • Methodological Answer :

  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify cell death .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress .
  • Western Blotting : Assess phosphorylation status of ERK or Akt pathways .

Q. How can researchers validate its enzyme inhibition potential?

  • Methodological Answer :

  • Kinetic Assays : Measure Km and Vmax shifts via spectrophotometry (e.g., for HDAC8) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

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